Ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate is a fluorinated organic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoroacetate group attached to an oxazole ring, which is further substituted with two phenyl groups. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate typically involves the incorporation of fluorine atoms into the oxazole ring. One common method is the nucleophilic substitution of a chlorine atom in a precursor molecule with a fluorine atom. For example, the reaction of 2-chlorobenzoxazole with potassium fluoride in the presence of a catalytic amount of 18-crown-6 at elevated temperatures can yield the desired fluorinated oxazole .
Another approach involves the selective lithiation of a 2-substituted oxazole followed by treatment with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield partially or fully reduced oxazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like potassium fluoride, N-fluorobenzenesulfonimide, and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups into the oxazole ring .
Wissenschaftliche Forschungsanwendungen
Ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased potency and selectivity. The difluoroacetate group can also influence the compound’s metabolic stability and pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2,4-diphenyloxazol-5-yl)difluoroacetate can be compared with other fluorinated oxazole derivatives, such as:
2-Fluorobenzoxazole: Similar in structure but with a single fluorine atom.
4,5-Difluoro-4-methyl-2-propargylthio-2-oxazoline: Contains additional functional groups and different substitution patterns.
2,5-Difluoro-3-oxazoline: Another fluorinated oxazole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoroacetate and phenyl groups, which impart unique chemical and biological properties .
Eigenschaften
Molekularformel |
C19H15F2NO3 |
---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
ethyl 2-(2,4-diphenyl-1,3-oxazol-5-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C19H15F2NO3/c1-2-24-18(23)19(20,21)16-15(13-9-5-3-6-10-13)22-17(25-16)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI-Schlüssel |
MASKPVOCOFGHQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.